1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester
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Overview
Description
1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester is an organic compound with the molecular formula C18H27NO4 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with 3-methylbutyl groups, and an amino group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester typically involves the esterification of 1,3-Benzenedicarboxylic acid, 5-amino- with 3-methylbutanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarboxylic acid, dimethyl ester: Similar structure but lacks the amino group.
1,2-Benzenedicarboxylic acid, bis(3-methylbutyl) ester: Similar ester groups but different substitution pattern on the benzene ring.
1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester: Similar structure but with different ester groups.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester is unique due to the presence of both amino and ester groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
61580-20-9 |
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Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
bis(3-methylbutyl) 5-aminobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H27NO4/c1-12(2)5-7-22-17(20)14-9-15(11-16(19)10-14)18(21)23-8-6-13(3)4/h9-13H,5-8,19H2,1-4H3 |
InChI Key |
MKFOSCZKXPQCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCCC(C)C |
Origin of Product |
United States |
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